molecular formula C57H92O28 B032623 Platycodin D CAS No. 58479-68-8

Platycodin D

Cat. No.: B032623
CAS No.: 58479-68-8
M. Wt: 1225.3 g/mol
InChI Key: CYBWUNOAQPMRBA-NDTOZIJESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Platycodin D has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Platycodin D (PD), an oleanane-type triterpenoid saponin, is one of the active substances in Platycodon grandiflorus . It has been revealed to have anti-inflammatory, anti-viral, anti-oxidation, anti-obesity, anticoagulant, spermicidal, and anti-tumor activities . PD has been shown to fight cancer by inducing apoptosis, cell cycle arrest, and autophagy and inhibiting angiogenesis, invasion, and metastasis by targeting multiple signaling pathways .

Mode of Action

PD interacts with its targets, leading to significant changes in the cell. For instance, PD has been shown to downregulate the protein level of c-Myc rather than its mRNA level in a dose-dependent manner .

Biochemical Pathways

PD affects various signaling pathways involved in these processes . For example, PD can regulate the hepatic gluconeogenesis pathway with the increased phosphorylation/expression of AMPK and decreased expressions of PCK1 and G6Pase . In terms of lipid metabolism, PD decreased the whole-body lipid levels, including total cholesterol (TC), triglycerides (TG), and high-density lipoprotein (HDL), and reduced the hepatic fat accumulation induced by T2D through the AMPK/ACC/CPT-1 fatty acid anabolism pathway .

Pharmacokinetics

Research on PD’s pharmacokinetics and extraction processes is under study . The bioavailability of PD could be improved by being prescribed with Glycyrrhiza uralensis Fisch. or by creating a new dosage form . A study showed that the area under the curve, the peak concentration, the time to reach peak concentration, and mean residence time of PD in Platycodi radix extract (PRE) were enhanced significantly compared with that in single PD .

Result of Action

PD exhibits a wide range of anti-tumor activities . It has been shown to fight cancer by inducing apoptosis, cell cycle arrest, and autophagy and inhibiting angiogenesis, invasion, and metastasis . PD also triggers apoptosis and autophagy in tumor cells .

Action Environment

The action, efficacy, and stability of PD can be influenced by environmental factors. For instance, PD was discovered to have hemolytic activity correlated . PD has broad application prospects and reveals practical pharmacological activities in pre-clinical research . The clinical translation of PD still has a long way to go .

Safety and Hazards

Platycodin D is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

Platycodin D has broad application prospects and reveals practical pharmacological activities in pre-clinical research . The recent advances in complex interaction with apoptosis especially ferroptosis and its role in epigenomics and modifications are a new paradigm, to just mechanical action of ROS, as highlighted in this review . Their inhibition by nutraceuticals and natural extracts has been a scientific challenging avenue that is explored .

Biochemical Analysis

Biochemical Properties

Platycodin D interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to regulate the hepatic gluconeogenesis pathway with the increased phosphorylation/expression of AMPK and decreased expressions of PCK1 and G6Pase .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It improves glucose and insulin tolerance levels, maintains glucose homeostasis, and decreases the decomposition of hepatic glycogen . It also reduces hepatic fat accumulation induced by type 2 diabetes through the AMPK/ACC/CPT-1 fatty acid anabolism pathway .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The results of molecular docking showed that this compound may have a potential direct effect on AMPK and other key glycolipid metabolism proteins .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, this compound treatment (2.5 and 5.0 mg kg −1) improved high-fat diet-induced body weight gain in mice .

Metabolic Pathways

This compound is involved in several metabolic pathways. It decreases the whole-body lipid levels, including total cholesterol, triglycerides, and high-density lipoprotein, and reduces the hepatic fat accumulation induced by type 2 diabetes through the AMPK/ACC/CPT-1 fatty acid anabolism pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: Platycodin D is primarily obtained through extraction from the roots of Platycodon grandiflorum. The extraction process involves drying the roots, followed by solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale cultivation of Platycodon grandiflorum, followed by mechanical processing to extract the compound. The roots are typically dried at controlled temperatures to preserve the saponin content. The dried roots are then subjected to solvent extraction and purification processes to obtain this compound in high purity .

Chemical Reactions Analysis

Types of Reactions: Platycodin D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure to enhance its pharmacological properties.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced or altered biological activities .

Comparison with Similar Compounds

Platycodin D is unique among triterpenoid saponins due to its broad spectrum of biological activities. Similar compounds include:

This compound stands out due to its potent anti-cancer and anti-viral activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H92O28/c1-23-40(81-45-39(72)41(28(64)18-76-45)82-49-43(73)56(75,21-61)22-78-49)36(69)38(71)46(79-23)83-42-33(66)27(63)17-77-48(42)85-50(74)57-12-11-51(2,3)13-25(57)24-7-8-30-52(4)14-26(62)44(84-47-37(70)35(68)34(67)29(16-58)80-47)55(19-59,20-60)31(52)9-10-53(30,5)54(24,6)15-32(57)65/h7,23,25-49,58-73,75H,8-22H2,1-6H3/t23-,25-,26-,27-,28+,29+,30+,31+,32+,33-,34+,35-,36-,37+,38+,39+,40-,41-,42+,43-,44-,45-,46-,47-,48-,49-,52+,53+,54+,56+,57+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBWUNOAQPMRBA-NDTOZIJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)(C)C)O)O)O)O)OC9C(C(C(CO9)O)OC1C(C(CO1)(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H](C7(CO)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)C)(C)C)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O[C@H]1[C@@H]([C@](CO1)(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H92O28
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901021773
Record name Platycodin D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901021773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1225.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58479-68-8
Record name Platycodin D
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58479-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Platycodin D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058479688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Platycodin D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901021773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 58479-68-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PLATYCODIN D
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CWJ06TA2GI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.